4-Nitrophenol-2,3,5,6-d4

Catalog No.
S787923
CAS No.
93951-79-2
M.F
C6H5NO3
M. Wt
143.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenol-2,3,5,6-d4

CAS Number

93951-79-2

Product Name

4-Nitrophenol-2,3,5,6-d4

IUPAC Name

2,3,5,6-tetradeuterio-4-nitrophenol

Molecular Formula

C6H5NO3

Molecular Weight

143.13 g/mol

InChI

InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i1D,2D,3D,4D

InChI Key

BTJIUGUIPKRLHP-RHQRLBAQSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])O

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])O)[2H]

Isotopically labeled Probe for Kinetic and Mechanistic Studies:

4-Nitrophenol-2,3,5,6-d4 (d4-4-NP) is a valuable isotopically labeled probe used in various scientific research applications, particularly in the field of kinetics and mechanisms []. The specific incorporation of four deuterium atoms (d) at positions 2, 3, 5, and 6 of the benzene ring offers several advantages:

  • Reduced background noise

    Deuterium, a stable isotope of hydrogen, possesses a different mass compared to hydrogen. This difference allows researchers to distinguish the labeled molecule (d4-4-NP) from its unlabeled counterpart (4-nitrophenol) in mass spectrometry experiments, leading to improved signal-to-noise ratio and increased sensitivity [, ]. This is crucial for studying reactions with low concentrations or analyzing complex mixtures.

  • Mechanistic insights through isotope effects

    The presence of deuterium atoms can subtly influence the rates of chemical reactions due to the isotope effect. By comparing the reaction rates of d4-4-NP and 4-nitrophenol, researchers can gain valuable insights into the reaction mechanism and identify the specific steps where the C-H bond breaking or formation occurs []. This information is vital for understanding the fundamental processes governing the reaction and developing more efficient catalysts or reaction pathways.

Applications in Enzyme Kinetics:

d4-4-NP finds specific applications in the field of enzyme kinetics, where it serves as a substrate for studying the activity and mechanism of various enzymes. Enzymes are biological catalysts that accelerate specific chemical reactions. By measuring the rate of d4-4-NP conversion by an enzyme and comparing it with the unlabeled substrate, researchers can:

  • Determine the kinetic parameters of the enzyme, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which provide crucial information on the enzyme's affinity for the substrate and its overall catalytic efficiency [].

  • Investigate the mechanism by which the enzyme catalyzes the reaction. The isotope effect observed with d4-4-NP can shed light on the specific steps where the enzyme interacts with the C-H bond of the substrate, providing valuable insights into the enzyme's catalytic strategy [].

Additional Research Applications:

Beyond its use in kinetics and mechanistic studies, d4-4-NP also finds applications in other areas of scientific research, such as:

  • Environmental studies

    d4-4-NP can be used as an internal standard for the quantification of 4-nitrophenol, a common environmental pollutant, in environmental samples []. The use of d4-4-NP helps to correct for any losses or matrix effects during sample preparation and analysis, leading to more accurate and reliable measurements.

  • Material science

    d4-4-NP can be used to study the adsorption and desorption processes of molecules on various surfaces. By monitoring the interaction of d4-4-NP with different materials, researchers can gain insights into the surface properties and binding behavior of molecules, which is crucial for developing new materials with desired functionalities [].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-15

Explore Compound Types